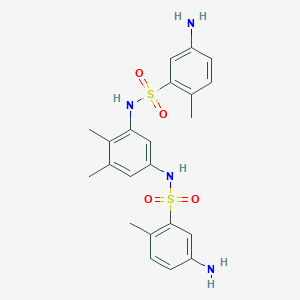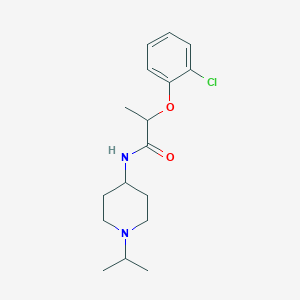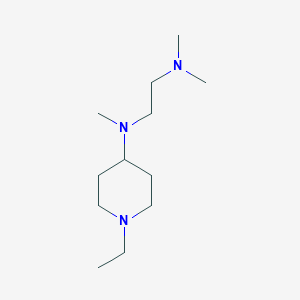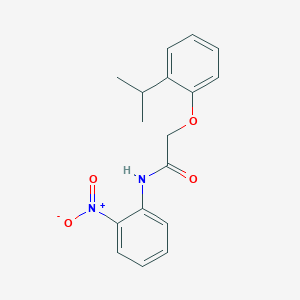![molecular formula C15H12ClNO2 B4966587 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a non-steroidal fertility drug that is used to treat infertility in women. Clomiphene is a selective estrogen receptor modulator, which means it blocks the effects of estrogen in certain tissues while activating the effects of estrogen in others.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This increase in FSH and LH stimulates the ovaries to produce and release eggs, which can help women with infertility to conceive.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has both estrogenic and anti-estrogenic effects in the body. It can cause hot flashes, mood swings, and other symptoms of menopause due to its anti-estrogenic effects. However, it can also cause thickening of the endometrial lining, which can improve the chances of successful implantation and pregnancy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its ability to induce ovulation in animals and its potential use in the treatment of male infertility. However, it also has limitations, such as its potential to cause side effects and its limited effectiveness in some cases of infertility.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, including its potential use in the treatment of polycystic ovary syndrome (PCOS), its effects on bone health, and its potential use in the treatment of breast cancer. Additionally, further research is needed to better understand the long-term effects of 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one use and its potential for abuse.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is a non-steroidal fertility drug that has been widely used in scientific research for its ability to induce ovulation in women with infertility. It has also been studied for its potential use in the treatment of male infertility and hypogonadism. 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, which leads to an increase in the production of FSH and LH. While 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has several advantages for lab experiments, it also has limitations and potential side effects. There are several future directions for research on 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, including its potential use in the treatment of PCOS, its effects on bone health, and its potential use in the treatment of breast cancer.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one can be synthesized by reacting 4-chlorobenzaldehyde with 3-amino-phenol in the presence of a base to form 4-chloro-3-(phenylamino)phenol. This intermediate is then reacted with propionyl chloride to form 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been widely used in scientific research for its ability to induce ovulation in women with infertility. It has also been studied for its potential use in the treatment of male infertility and hypogonadism. 1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to increase testosterone levels in men and improve sperm count and motility.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(18)10-13/h1-10,17-18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYIJXJSHYMCQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)

![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4966528.png)



![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B4966580.png)

![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)